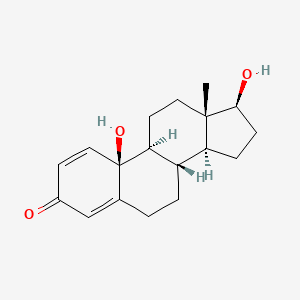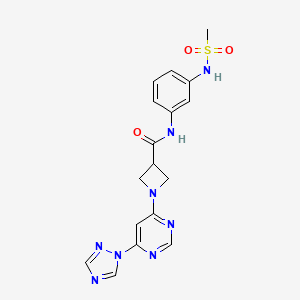![molecular formula C21H21N5OS B2569428 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921514-44-5](/img/structure/B2569428.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a synthetic organic compound that features both quinoline and triazole structures. These structures are well-known for their biological activity and extensive application in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Starting with the preparation of the 3,4-dihydroquinoline fragment.
Parallel synthesis of the imidazotriazole intermediate.
The final coupling of these two intermediates using thioether linkage under specific conditions like base and solvent control.
Industrial Production Methods
Industrial production would likely scale up these methods, focusing on optimizing yields and reducing production costs. This might involve continuous flow chemistry to streamline the multi-step process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The quinoline moiety can undergo oxidation to yield quinolones, which are significant due to their antibacterial activity.
Reduction: : Hydrogenation can reduce double bonds in both the quinoline and triazole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring systems to yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenating agents or organometallic reagents.
Major Products
Oxidized quinolones, reduced tetrahydro derivatives, and substituted quinoline/triazole analogs.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can be a versatile intermediate, enabling the construction of more complex molecules.
Biology
The quinoline and triazole structures offer potential for antimicrobial, antifungal, and anticancer properties, making this compound significant in drug discovery.
Medicine
It can be a lead compound in developing novel pharmaceuticals targeting diseases like malaria, cancer, or bacterial infections.
Industry
It finds use in materials science for creating novel polymers or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
Molecular Targets
Quinoline-containing compounds often target DNA gyrase and topoisomerase IV in bacteria, leading to the inhibition of bacterial DNA replication.
Pathways Involved
The triazole moiety can interfere with ergosterol synthesis in fungal cells, disrupting cell membrane integrity.
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone stands out due to its combined quinoline and triazole structures.
Similar Compounds
Quinolone antibiotics (e.g., Ciprofloxacin)
Triazole antifungals (e.g., Fluconazole)
The uniqueness lies in the presence of both pharmacophores, offering a broad spectrum of activity and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-19(25-12-6-8-16-7-4-5-11-18(16)25)15-28-21-23-22-20-24(13-14-26(20)21)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFLJOJDQKHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2569347.png)


![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)


![Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2569362.png)
![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)
![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)

![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)
